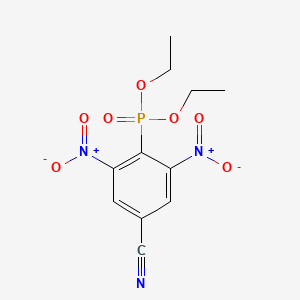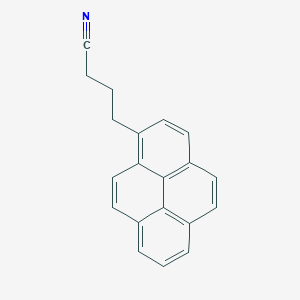
4-(Pyren-1-YL)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyren-1-YL)butanenitrile is an organic compound that features a pyrene moiety attached to a butanenitrile group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butanenitrile typically involves the reaction of pyrene with butanenitrile under specific conditions. One common method is the cyclisation of ethyl 4-(pyren-2-yl)butanoate, which is prepared from 2-acetyl-THPy . This reaction is often facilitated by the use of strong acids like hydrofluoric acid (HF) to achieve the desired cyclisation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the same cyclisation and dehydrogenation steps as in laboratory synthesis but optimized for scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyren-1-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products
Oxidation: Products may include pyrene carboxylic acids or pyrene ketones.
Reduction: The primary product is 4-(Pyren-1-YL)butylamine.
Substitution: Various substituted pyrene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Pyren-1-YL)butanenitrile has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent marker.
Mecanismo De Acción
The mechanism of action of 4-(Pyren-1-YL)butanenitrile involves its interaction with various molecular targets through its nitrile and pyrene moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyrene moiety can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyren-1-YL)pyridine: Similar in structure but with a pyridine ring instead of a butanenitrile group.
4-(1-Pyrenyl)-1-butanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
4-(Pyren-1-YL)butanenitrile is unique due to its combination of a pyrene moiety with a nitrile group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Propiedades
IUPAC Name |
4-pyren-1-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHXEYHZSBYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70820772 |
Source


|
| Record name | 4-(Pyren-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70820772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-96-2 |
Source


|
| Record name | 4-(Pyren-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70820772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)




![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

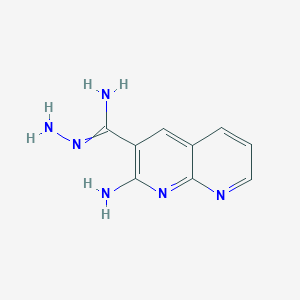
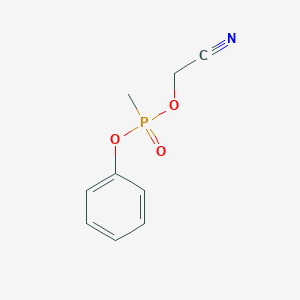
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

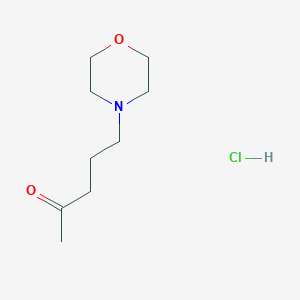
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
